molecular formula C20H21N3O2 B2428604 ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 685108-00-3

ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2428604
CAS No.: 685108-00-3
M. Wt: 335.407
InChI Key: FANCKMJGOISFBQ-DHZHZOJOSA-N
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Description

Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound. Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine . Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo [1,5-a]- pyrimidine-3-carboxylate was obtained by the condensation of ethyl 5-amino-1 H -pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound is complex. The bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .


Physical and Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The reactivity of ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is significant in chemical synthesis. It can be used to create pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are important in synthesizing potential benzodiazepine receptor ligands (Bruni et al., 1994).

Biological Evaluation and Potential Therapeutic Applications

  • Novel pyrazolopyrimidines derivatives, synthesized from similar compounds, have been evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
  • Certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized using related compounds, have shown potential as anticancer agents, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
  • The compound has also been utilized in the synthesis of molecules with antimicrobial activity against various bacterial species (Kumar et al., 2017).

Structural Studies and Compound Synthesis

  • Studies have also been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidines, examining their structures, antimicrobial activity, and inhibitory activity against RNA polymerase (Abdallah & Elgemeie, 2022).

Mechanism of Action

Target of Action

Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their various biological activities .

Mode of Action

Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various biological targets due to their structural diversity .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, including this compound, are involved in various biochemical pathways due to their antimetabolite properties in purine biochemical reactions . They have been reported to exhibit a broad range of biological activities, including antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity .

Result of Action

Pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the properties and stability of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Future Directions

Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is an attractive scaffold for designing biologically active compounds . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction . This indicates the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules .

Biochemical Analysis

Biochemical Properties

Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Properties

IUPAC Name

ethyl 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-20(24)18-13-21-23-15(3)17(14(2)22-19(18)23)12-8-11-16-9-6-5-7-10-16/h5-11,13H,4,12H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCKMJGOISFBQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)C/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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